N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine
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Overview
Description
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a phenylpropylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the phenylpropylamine group. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine: shares similarities with other thiazole and pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
303163-05-5 |
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Molecular Formula |
C27H29N3S |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C27H29N3S/c1-3-9-25-30-26(22-14-7-10-20(2)18-22)27(31-25)23-15-17-29-24(19-23)28-16-8-13-21-11-5-4-6-12-21/h4-7,10-12,14-15,17-19H,3,8-9,13,16H2,1-2H3,(H,28,29) |
InChI Key |
KVEWTWVMAGNFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(S1)C2=CC(=NC=C2)NCCCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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